molecular formula C11H15NO3 B14358682 Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate CAS No. 95268-40-9

Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate

Cat. No.: B14358682
CAS No.: 95268-40-9
M. Wt: 209.24 g/mol
InChI Key: AMNRWBUIKCRFSJ-UHFFFAOYSA-N
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Description

Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a dimethylamino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate typically involves the esterification of 3-[(dimethylamino)methyl]-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can interact with nucleophilic sites on enzymes or receptors, potentially modulating their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dimethylamino)propionate
  • Methyl 3-(dimethylamino)acrylate
  • 3-(Dimethylamino)-2-methyl-2-propenal

Uniqueness

Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate is unique due to the presence of both a hydroxyl group and a dimethylamino group on the benzoate ester. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

95268-40-9

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate

InChI

InChI=1S/C11H15NO3/c1-12(2)7-8-5-4-6-9(10(8)13)11(14)15-3/h4-6,13H,7H2,1-3H3

InChI Key

AMNRWBUIKCRFSJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C(=CC=C1)C(=O)OC)O

Origin of Product

United States

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